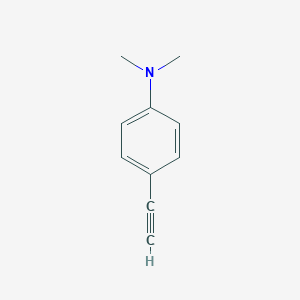

4-Ethynyl-N,N-dimethylaniline

描述

Significance of Donor-Acceptor Architectures in Molecular Design

The concept of donor-acceptor (D-A) architectures is fundamental to the design of molecules with specific electronic and photophysical properties. chinesechemsoc.org In this framework, an electron-donating moiety is electronically linked to an electron-accepting moiety, often through a π-conjugated spacer. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a process that is critical for applications in organic electronics and nonlinear optics. chinesechemsoc.orgresearchgate.netsmolecule.com

4-Ethynyl-N,N-dimethylaniline is an archetypal electron donor. The dimethylamino group is a potent electron-releasing group, which increases the electron density of the aromatic ring. The ethynyl (B1212043) group serves as a rigid and efficient π-conjugated bridge, enabling effective electronic communication between the aniline (B41778) donor and a linked acceptor molecule. mdpi.comrsc.org This D-A structure leads to a reduction in the HOMO-LUMO gap, enhancing light absorption and giving rise to desirable optical properties.

Research has shown that incorporating this compound into larger molecular systems with acceptors like boron-dipyrromethene (BODIPY) or tetracyanobuta-1,3-diene (TCBD) moieties leads to materials with significant two-photon absorption properties and positive solvatochromism, where the absorption wavelength changes with the polarity of the solvent. researchgate.netrsc.org These properties are highly sought after for applications in bio-imaging, photodynamic therapy, and optical data storage. researchgate.net

Interdisciplinary Relevance of this compound

The versatility of this compound makes it a compound of interest across multiple scientific disciplines. Its applications extend from fundamental organic synthesis to the cutting edge of materials science and biochemical research.

Materials Science: This compound is a key precursor for advanced materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and conductive polymers. chemimpex.comlookchem.com Its incorporation into xanthene-based dyes, for instance, has been shown to enhance their light-absorbing properties. mdpi.com In the field of nonlinear optics (NLO), it is used to create chromophores with large two-photon absorption cross-sections, which are essential for telecommunication applications. researchgate.net

Organic Synthesis and Catalysis: As a building block, it is widely used in palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Heck reactions, to construct complex π-conjugated systems. pubcompare.aisigmaaldrich.com It is also used in "click chemistry," specifically in Huisgen cycloaddition reactions, to form triazole-containing structures.

Biochemical Probes: The fluorescent properties of molecules derived from this compound make them suitable for use as biochemical probes. nih.govsemanticscholar.org For example, it has been incorporated into fluorescent probes for the detection of metal ions like Cu(II) in environmental and biological samples. nih.gov Thiazoline-quinoline conjugates bearing the this compound unit have been developed as ratiometric fluorescent sensors. nih.gov

Table 2: Selected Research Applications of this compound

| Application Area | Research Finding | Reference |

| Nonlinear Optics | When combined with an aza-BODIPY core, it creates a molecule with a two-photon absorption cross-section of 126 GM, enhanced by charge transfer. | researchgate.net |

| Fluorescent Probes | Used to synthesize a fluorescent probe (QT2) for Cu(II) detection with a limit of detection of 76 nM. | nih.gov |

| Organic Dyes | Incorporated as a donor group in xanthene-based dyes to modulate absorption and emission wavelengths into the near-infrared (NIR) region. | mdpi.com |

| Organic Photovoltaics | Used to functionalize porphyrin-based donors in bulk-heterojunction organic solar cells. | chinesechemsoc.org |

| Supramolecular Chemistry | Used in the synthesis of subphthalocyanine (B1262678) conjugates exhibiting intramolecular charge-transfer characteristics. | rsc.org |

Historical Context of Ethynylated Aromatic Compounds in Advanced Materials Research

The journey of aromatic compounds in science began with their isolation from natural sources in the 19th century, where they were initially classified by their fragrant odors. openaccessjournals.comaromaticsonline.eupressbooks.pub The structural theory of benzene (B151609), famously proposed by Friedrich August Kekulé in 1865, and the subsequent development of the concept of aromaticity by Erich Hückel in 1931, laid the theoretical groundwork for understanding these stable cyclic molecules. aromaticsonline.eu

The 20th century saw a dramatic expansion in synthetic organic chemistry, enabling chemists to move beyond studying naturally occurring aromatics to designing and creating novel structures with specific functions. A pivotal moment in the history of ethynylated aromatics was the development of palladium-catalyzed cross-coupling reactions, particularly the Sonogashira reaction in the 1970s. This reaction provided a highly efficient method for forming carbon-carbon bonds between aryl halides and terminal alkynes, making complex ethynylated aromatic compounds like this compound readily accessible. wiley-vch.de

The ability to synthesize these molecules opened the door to the field of advanced materials. Early research focused on creating stable, conjugated polymers for conductive applications. As synthetic control improved, scientists began to design more sophisticated molecules with tailored electronic and photophysical properties for applications in nonlinear optics, sensing, and electronics, leading to the rich and diverse field of research that exists today. chemimpex.comopenaccessjournals.com The historical development of synthetic methodologies for creating complex molecules, such as those used in the commercial production of Vitamin A, showcases the long-standing importance of ethynylation reactions in chemistry. acs.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-ethynyl-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-4-9-5-7-10(8-6-9)11(2)3/h1,5-8H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMAYLMVFSCMMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801308221 | |

| Record name | 4-Ethynyl-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17573-94-3 | |

| Record name | 4-Ethynyl-N,N-dimethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17573-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethynyl-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethynyl-N,N-dimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry for 4 Ethynyl N,n Dimethylaniline

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are central to the formation of carbon-carbon bonds and are widely employed for the synthesis of arylalkynes like 4-Ethynyl-N,N-dimethylaniline. sigmaaldrich.com The Sonogashira coupling, in particular, stands out as a robust and versatile method for this transformation. beilstein-journals.org

The most common and direct method for synthesizing this compound is the Sonogashira cross-coupling reaction. libretexts.org This reaction typically involves the coupling of a halogenated N,N-dimethylaniline, most often 4-iodo-N,N-dimethylaniline, with a terminal alkyne. scispace.com To prevent self-coupling of the desired product, a protected alkyne such as trimethylsilylacetylene (B32187) (TMSA) is frequently used. scispace.com

The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂), and requires a copper(I) co-catalyst, typically copper(I) iodide (CuI). scispace.comntu.edu.tw An amine base, such as triethylamine (B128534) (TEA) or piperidine, is used to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper(I) acetylide intermediate. libretexts.orgscispace.com

Following the successful coupling to form the silyl-protected intermediate, a deprotection step is necessary. This is commonly achieved by treating the intermediate with a mild base, such as potassium carbonate in methanol (B129727), to remove the trimethylsilyl (B98337) group and yield the final product, this compound. scispace.com A representative reaction scheme starting from 4-iodo-N,N-dimethylaniline achieves a high yield, demonstrating the efficiency of this method. scispace.com

Table 1: Representative Sonogashira Coupling Reaction

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 4-iodo-N,N-dimethylaniline | Trimethylsilylacetylene (TMSA), Pd(PPh₃)₂Cl₂, CuI, Triethylamine (TEA) | 4-((Trimethylsilyl)ethynyl)-N,N-dimethylaniline | 99.5% | scispace.com |

| 4-((Trimethylsilyl)ethynyl)-N,N-dimethylaniline | Potassium Carbonate (K₂CO₃), Methanol | This compound | 95% | scispace.com |

Optimizing the Sonogashira coupling is crucial for maximizing yield, minimizing reaction times, and reducing side products, particularly the homocoupling of the terminal alkyne (Glaser coupling). ntu.edu.tw Key parameters for optimization include the choice of catalyst, solvent, base, and reaction atmosphere. beilstein-journals.orgkaust.edu.sa

Catalytic System : While traditional catalysts like Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ are effective, research focuses on reducing catalyst loading to as low as 0.025 mol% for highly reactive substrates. libretexts.orgkaust.edu.sa The copper(I) co-catalyst is a standard component, though copper-free versions of the Sonogashira reaction exist to avoid issues related to homocoupling. libretexts.orgkaust.edu.sa

Solvent : Dipolar aprotic solvents like dimethylformamide (DMF) are commonly used. beilstein-journals.org However, sustainability initiatives have driven research into greener alternatives. Cyrene, a bio-derived solvent, has been shown to be a highly effective medium for Sonogashira couplings, in some cases providing superior yields compared to DMF and tetrahydrofuran (B95107) (THF). beilstein-journals.org

Base : Triethylamine is a widely used base, but others such as diisopropylamine (B44863) (DIPA) and diisopropylethylamine (DIPEA) are also effective. beilstein-journals.orgkaust.edu.sa The choice and amount of base can be critical; for instance, reducing the excess of triethylamine from nine to four equivalents has been shown to be effective. kaust.edu.sa

Atmosphere and Temperature : A significant issue in Sonogashira reactions is the oxidative homocoupling of the alkyne. This side reaction can be substantially diminished by running the reaction under a reducing atmosphere, such as a mixture of hydrogen and nitrogen or argon, which limits the presence of oxygen. ntu.edu.tw Many of these reactions can be performed under mild temperature conditions, often at room temperature or slightly elevated temperatures (30-50 °C), which is advantageous for substrates with sensitive functional groups. beilstein-journals.orgkaust.edu.sa

Table 2: Optimization Parameters for Sonogashira Coupling

| Parameter | Conventional Conditions | Optimized/Alternative Conditions | Benefit of Optimization | Reference |

|---|---|---|---|---|

| Solvent | DMF, THF | Cyrene (bio-derived) | Increased sustainability, comparable or better yields. | beilstein-journals.org |

| Base | Triethylamine (TEA) | Diisopropylamine (DIPA), Diisopropylethylamine (DIPEA) | Improved reaction rates and yields depending on substrate. | beilstein-journals.org |

| Atmosphere | Inert (N₂ or Ar) | Reducing (H₂/N₂) | Drastic reduction of alkyne homocoupling side products. | ntu.edu.tw |

| Catalyst Loading | 1-5 mol% | 0.025-0.25 mol% | Increased efficiency and cost-effectiveness. | kaust.edu.sa |

Alternative Alkylation Approaches for N,N-Dimethylaniline Functionalization

Beyond palladium-catalyzed cross-coupling, alternative methods exist for the synthesis of this compound. One documented approach involves the base-catalyzed hydrolysis of a precursor molecule, 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline. sigmaaldrich.cnsigmaaldrich.com This reaction is essentially a retro-Favorskii type reaction. The process is carried out using a strong base, such as potassium hydroxide, in a high-boiling solvent like toluene (B28343). sigmaaldrich.cnsigmaaldrich.com This method provides a distinct pathway to the target compound that avoids the use of palladium and terminal alkynes directly.

Synthesis of Key Intermediates for Ethynylation

The success of the Sonogashira coupling is dependent on the availability of high-quality starting materials, particularly the halogenated aniline (B41778) precursor. The most common intermediate is 4-iodo-N,N-dimethylaniline.

A straightforward method for its preparation is the direct iodination of N,N-dimethylaniline. scispace.com This electrophilic aromatic substitution provides the desired para-substituted product. Another versatile approach to N,N-dimethylated anilines involves the reductive methylation of the corresponding primary aniline. For instance, 2-iodo-N,N-dimethylanilines have been efficiently synthesized from 2-iodoanilines using formalin (an aqueous solution of formaldehyde) and sodium cyanoborohydride as the reducing agent. spbu.ru This method could be adapted for the synthesis of the 4-iodo isomer from 4-iodoaniline, offering an alternative to direct methylation of aniline followed by iodination, especially when managing regioselectivity is a concern. The industrial synthesis of the parent N,N-dimethylaniline itself is typically achieved by heating aniline and methanol with sulfuric acid under pressure. chemicalbook.com

Reactivity and Mechanistic Investigations of 4 Ethynyl N,n Dimethylaniline

Carbon-Carbon Bond Forming Reactions

The ethynyl (B1212043) group in 4-ethynyl-N,N-dimethylaniline is a key functional group that allows for the formation of new carbon-carbon bonds. This reactivity is central to its use as a building block in the synthesis of more complex molecules.

Sonogashira–Hagihara Coupling with Halogenated Compounds

The Sonogashira-Hagihara coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org This reaction is a versatile method for synthesizing substituted alkynes. In the context of this compound, it is used to couple this compound with various halogenated compounds.

A notable example is the reaction of this compound with 3-iodopyridine. sigmaaldrich.comsigmaaldrich.comchemicalbook.com This reaction, catalyzed by a palladium-copper system, yields N,N-dimethyl-4-(3-pyridinylethynyl)aniline. sigmaaldrich.comsigmaaldrich.comchemicalbook.com The reaction typically involves a palladium(0) catalyst, a copper(I) co-catalyst, and a base. libretexts.org The mechanism involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with a copper-acetylide intermediate and subsequent reductive elimination to give the final product. smolecule.com

The reaction conditions for the Sonogashira-Hagihara coupling can be optimized to improve yields and minimize side reactions, such as the homocoupling of the terminal acetylene (B1199291). washington.edu For instance, using a palladium-phosphine complex like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) and a copper(I) salt like copper iodide (CuI) in a solvent mixture of triethylamine (B128534) (TEA) and toluene (B28343) can lead to moderate to good yields of the coupled product.

| Reactant | Catalyst System | Product | Reference |

|---|---|---|---|

| 3-Iodopyridine | Pd(PPh₃)₂Cl₂/CuI | N,N-dimethyl-4-(3-pyridinylethynyl)aniline | sigmaaldrich.comsigmaaldrich.comchemicalbook.com |

Formation of Organometallic Derivatives (e.g., Copper(I) Arylacetylide)

This compound can react to form organometallic derivatives, most notably its copper(I) arylacetylide. sigmaaldrich.comsigmaaldrich.com This is typically achieved by reacting this compound with a copper(II) salt, such as copper(II) acetate, which is reduced in situ to the active copper(I) species. sigmaaldrich.comsigmaaldrich.comchemicalbook.com The resulting copper(I) arylacetylide is a stable intermediate that can be used in further synthetic transformations.

The formation of the copper acetylide is a key step in the Sonogashira-Hagihara coupling mechanism, where it undergoes transmetalation with the palladium complex. smolecule.com

Reactions with Magnesium Porphyrin Systems

The reactivity of this compound extends to reactions with complex molecular structures like magnesium porphyrin systems. sigmaaldrich.comsigmaaldrich.com Specifically, it can react with dibromo magnesium porphyrin to form [[5,15-bis[(40-dimethylamino)phenyl]ethynyl]-10,20-bis[(triisopropylsilyl)ethynyl]porphyrinato]magnesium(II). sigmaaldrich.comsigmaaldrich.comchemicalbook.com This reaction showcases the utility of this compound in the synthesis of functionalized porphyrin derivatives, which have applications in areas such as nonlinear optics and as sensitizers in photodynamic therapy.

Electrophilic Aromatic Substitution (EAS) Pathways

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. vaia.com The regioselectivity and rate of these reactions are influenced by the substituents on the ring.

Regioselectivity in Substitution Reactions of N,N-Dimethylaniline Derivatives

The N,N-dimethylamino group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. wikipedia.orgyoutube.com This is because the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions. vaia.comlibretexts.org This makes these positions more nucleophilic and thus more reactive towards electrophiles. orgosolver.com

Consequently, electrophilic substitution on N,N-dimethylaniline derivatives predominantly occurs at the positions ortho and para to the N,N-dimethylamino group. youtube.comlibretexts.org

| Substituent | Effect on Reactivity | Directing Effect | Reference |

|---|---|---|---|

| -N(CH₃)₂ | Activating | Ortho, Para | wikipedia.orgyoutube.com |

| -C≡CH | Deactivating | Meta (relative to itself) | rsc.org |

Influence of the Ethynyl Group on Aromatic Reactivity

The ethynyl group (–C≡CH) is generally considered to be a deactivating group in electrophilic aromatic substitution. rsc.org This is due to its electron-withdrawing inductive effect. rsc.org However, it can also exhibit an electron-releasing resonance effect. rsc.org Studies have shown that the ethynyl group deactivates the aromatic ring more from the meta-position than from the para-position relative to itself. rsc.org

Nucleophilic Addition Reactions to the Ethynyl Moiety

The ethynyl group of this compound serves as a versatile functional handle for a variety of chemical transformations. The strong electron-donating effect of the para-dimethylamino group increases the electron density of the alkyne, making it particularly susceptible to attack by various electrophiles. However, it also behaves as a potent nucleophile in reactions with highly electron-deficient species. This dual reactivity allows for a range of addition reactions across the carbon-carbon triple bond. Mechanistic studies have shown that the terminal carbon of the ethynyl group is the primary site of nucleophilic attack on electrophilic partners.

A prominent class of reactions involving this moiety is the formal [2+2] cycloaddition-retro-electrocyclization (CA-RE) cascade with electron-poor olefins. This process is not a concerted cycloaddition, which would be thermally forbidden by the Woodward-Hoffmann rules, but rather a stepwise reaction initiated by the nucleophilic character of the alkyne.

Detailed experimental and computational studies on the reaction between this compound and various activated olefins, such as 1,1-dicyanoethene derivatives, have elucidated a stepwise mechanism. researchgate.net The reaction is initiated by a nucleophilic attack from the terminal alkyne carbon onto the electrophilic carbon of the cyano-activated olefin. This bimolecular step, which is often rate-determining, leads to the formation of a transient zwitterionic intermediate. This intermediate subsequently undergoes a rapid ring-closure to form a four-membered cyclobutene (B1205218) derivative. The final step is a thermally induced retro-electrocyclization (a ring-opening reaction) that breaks the cyclobutene ring to yield the final, highly conjugated donor-acceptor chromophore product. researchgate.net

| Reactant | Reagent | Key Mechanistic Feature | Product Type | Reference |

|---|---|---|---|---|

| This compound | 1,1-Dicyanoethene | Stepwise cycloaddition via zwitterionic intermediate | Donor-Acceptor Chromophore | researchgate.net |

| This compound | Arylated 1,1-Dicyanovinyl Derivatives | Follows second-order kinetics, supporting a bimolecular rate-determining step | Intramolecular Charge-Transfer (ICT) Chromophore | researchgate.net |

| This compound | Tetracyanoethylene (B109619) (TCNE) | Isolation of a stable cyclobutene intermediate is possible before heating to induce retro-electrocyclization | 1,1,4,4-Tetracyanobuta-1,3-diene derivative | researchgate.net |

Beyond cycloadditions, the activated alkyne can undergo addition with other classes of nucleophiles and radical species. The addition of sulfur-based compounds represents a key transformation. While classic nucleophilic (Michael-type) additions of thiols to alkynes are common, the hydrothiolation of alkynes can also proceed efficiently via a radical chain mechanism (thiol-yne reaction). nih.gov This process involves the initial generation of a thiyl radical, which then adds to the alkyne. For this compound, this would result in a vinyl sulfide.

Furthermore, the synthesis of vinyl sulfones from alkynes is a well-established transformation that can be achieved through various methods. One common approach involves the addition of sulfonyl radicals, generated from sulfinate salts, to the alkyne. rsc.org Another strategy is the direct addition of sulfonyl halides across the triple bond, which can be catalyzed by transition metals. These reactions provide access to versatile intermediates for further synthetic elaboration.

| Reagent Class | Plausible Mechanism | Potential Product | Reference |

|---|---|---|---|

| Thiols (e.g., Thiophenol) | Radical Thiol-yne Addition | Vinyl Sulfide | nih.gov |

| Sulfinate Salts (RSO₂Na) | Radical addition of sulfonyl radical (RSO₂) | Vinyl Sulfone | rsc.org |

| Ammonium Thiocyanate (NH₄SCN) | Singlet oxygen-mediated radical addition of •SCN | α-Thiocyanato Ketone (after oxidation) | acs.org |

Advanced Spectroscopic and Electrochemical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and electronic properties of molecules. For 4-Ethynyl-N,N-dimethylaniline, both high-resolution ¹H and ¹³C NMR in solution and solid-state ¹⁵N NMR have been employed to elucidate its structural and electronic characteristics.

High-Resolution ¹H and ¹³C NMR Studies

Similarly, the carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct resonance, allowing for the complete assignment of the carbon skeleton.

| ¹H NMR Chemical Shifts (δ) in CDCl₃ | ¹³C NMR Chemical Shifts (δ) in CDCl₃ |

| Aromatic Protons: ~7.36-7.39 ppm | Aromatic Carbons: Specific shifts for each carbon |

| Dimethylamino-adjacent Protons: ~6.65 ppm | N-CH₃ Carbons: Characteristic upfield shift |

| N-CH₃ Protons: ~2.93-3.00 ppm | Acetylenic Carbons: Resonances in the typical alkyne region |

| Acetylenic Proton: Varies depending on conditions |

Solid-State ¹⁵N NMR for Electronic Structure Analysis of N,N-Dimethylaniline Derivatives

Solid-state ¹⁵N NMR spectroscopy is a particularly insightful technique for probing the electronic structure of N,N-dimethylaniline and its derivatives. nih.gov By measuring the components of the nitrogen chemical shift (CS) tensor, researchers can gain a deeper understanding of the electronic environment around the nitrogen atom. nih.gov

Studies on a series of para-substituted N,N-dimethylaniline derivatives have shown that the isotropic ¹⁵N chemical shift decreases as the electron-donating ability of the para substituent increases. nih.gov This trend is attributed to changes in the n-π* and σ-π* energy gaps, which are influenced by the energy of the π* molecular orbital. nih.gov The analysis of the individual components of the chemical shift tensor (δ₁₁, δ₂₂, and δ₃₃) reveals that the decrease in the isotropic chemical shift is primarily due to decreasing values of the δ₁₁ and δ₃₃ components, while the δ₂₂ component remains largely unaffected by the substituent's electronic nature. nih.gov This detailed analysis provides a more complete picture of the electronic structure than solution NMR alone. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the electronic transitions within a molecule and how they are influenced by the surrounding environment.

Investigation of Electronic Transitions and Solvatochromism

This compound exhibits interesting photophysical properties due to the presence of the electron-donating N,N-dimethylamino group and the electron-withdrawing ethynyl (B1212043) group, which creates a "push-pull" system. This electronic structure leads to intramolecular charge transfer (ICT) upon photoexcitation.

The UV-Vis absorption spectrum of this compound and related compounds shows characteristic absorption bands corresponding to electronic transitions. rsc.org The position and intensity of these bands can be sensitive to the solvent polarity, a phenomenon known as solvatochromism. researchgate.netnih.gov Studies on similar N,N-dimethylaniline derivatives have shown that the fluorescence spectra can exhibit significant solvatochromic shifts. researchgate.netiyte.edu.tr For example, an increase in solvent polarity often leads to a red-shift (a shift to longer wavelengths) in the emission spectrum, indicating a larger stabilization of the excited state in more polar solvents. researchgate.netnih.gov This behavior is a hallmark of molecules with significant charge transfer character in the excited state. iyte.edu.tr

Time-Dependent Density Functional Theory (TD-DFT) for Spectral Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. acs.orgsemanticscholar.org It has been successfully applied to study the electronic transitions in derivatives of this compound. osti.govnsf.gov

TD-DFT calculations can help to:

Assign the nature of the observed electronic transitions (e.g., HOMO→LUMO). acs.org

Predict the absorption maxima and oscillator strengths, which can be compared with experimental UV-Vis spectra. acs.org

Understand the influence of different substituents on the electronic properties and absorption spectra. acs.org

Simulate solvent effects on the spectra using models like the Polarizable Continuum Model (PCM). nsf.gov

For instance, TD-DFT calculations have been used to show that incorporating this compound as a ligand in larger dye molecules can lead to a significant red-shift in the absorption spectrum due to an extended π-conjugated system and a reduced HOMO-LUMO gap. acs.org The choice of functional, such as CAM-B3LYP or MN15, is crucial for obtaining accurate predictions that agree well with experimental data. nsf.gov

Infrared (IR) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Infrared (IR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are essential techniques for the unambiguous confirmation of the molecular structure of this compound.

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for:

The C≡C triple bond of the ethynyl group. rsc.org

The C-H bonds of the aromatic ring and methyl groups.

The C-N bonds of the dimethylamino group.

X-ray Crystallography for Solid-State Structure and Phase Transitions

X-ray crystallography has been instrumental in determining the precise solid-state arrangement of this compound. At ambient temperatures, the compound crystallizes in a triclinic lattice. rsc.org A remarkable feature of its crystal structure is the presence of twelve independent molecules in the asymmetric unit (Z' = 12), a rare occurrence in molecular crystals. worktribe.comrsc.org These molecules are organized into larger assemblies, specifically dodecamers, through a network of weak C–H···π hydrogen bonds involving the terminal hydrogen of the ethynyl group. worktribe.comrsc.org

A significant finding from variable-temperature X-ray diffraction studies is that this compound undergoes a reversible, single-crystal-to-single-crystal phase transition at approximately 122.5 ± 2 K. rsc.orgworktribe.com This transition is to another triclinic phase that maintains a similar unit cell volume. rsc.org The fundamental dodecamer motif of molecular packing is preserved through this phase transition, albeit with considerable distortions. rsc.org Differential Scanning Calorimetry (DSC) measurements confirm this phase transition, showing a transition at 127 K, which is in good agreement with the crystallographic data. rsc.org The compound melts between 324–326 K. rsc.org

The structural details for the high-temperature (α-1) and low-temperature (β-1) phases have been deposited in the Cambridge Structural Database.

Table 1: Crystallographic Data for this compound

| Parameter | Value (High-Temperature Phase, α-1) | Value (Low-Temperature Phase, β-1) | Reference |

|---|---|---|---|

| Crystal System | Triclinic | Triclinic | worktribe.comrsc.org |

| Molecules per Asymmetric Unit (Z') | 12 | 12 | worktribe.comrsc.org |

| Phase Transition Temperature | 122.5 ± 2 K (X-ray), 127 K (DSC) | rsc.orgworktribe.com | |

| Key Intermolecular Interaction | C–H···π hydrogen bonds forming dodecamers | worktribe.comrsc.org | |

| Melting Point | 324–326 K (49-53 °C) | rsc.orgsigmaaldrich.com |

Electrochemical Analysis: Cyclic Voltammetry and Square Wave Voltammetry

Electrochemical methods such as cyclic voltammetry (CV) and square wave voltammetry (SWV) are employed to investigate the redox behavior of this compound. These techniques are particularly useful for characterizing the electron-donating ability of the N,N-dimethylaniline moiety.

Studies on the parent compound, N,N-dimethylaniline, using cyclic voltammetry in acetonitrile (B52724) show a single, irreversible oxidation peak around +0.76 V vs SCE at slow scan rates. utexas.edu The irreversibility suggests that the initially formed radical cation is highly reactive and undergoes subsequent chemical reactions. utexas.edu

When this compound is incorporated as a donor unit into larger molecular systems, its electrochemical signature can be clearly identified. For instance, in a subphthalocyanine (B1262678) conjugate, square wave voltammetry revealed a three-electron oxidation event at +0.65 V, which was attributed to the peripheral this compound units. rsc.org The use of these voltammetric techniques is crucial for understanding charge transfer properties in materials designed for electronics and photonics. lookchem.com

Redox Properties and Frontier Molecular Orbital Analysis

The redox properties of this compound are dominated by the strong electron-donating character of the dimethylamino group, which is in conjugation with the π-system of the ethynylbenzene core. This property is reflected in its relatively low oxidation potential.

Frontier molecular orbital (FMO) analysis, often performed using Density Functional Theory (DFT) calculations (e.g., at the B3LYP/6-31G* level), provides deeper insight into the electronic structure. nsf.gov For molecules containing the this compound fragment, calculations consistently show that the Highest Occupied Molecular Orbital (HOMO) is primarily localized on the electron-rich N,N-dimethylaminophenyl moiety. nsf.gov The Lowest Unoccupied Molecular Orbital (LUMO), in contrast, is typically located on an acceptor part of the molecule. nsf.gov

This spatial separation of the HOMO and LUMO is characteristic of donor-acceptor systems and is fundamental to their use in optoelectronic applications. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, can be estimated from electrochemical data (E_g = E_ox - E_red) and compared with the optical gap determined from UV-Vis spectroscopy. nsf.gov For example, in a donor-acceptor chromophore derived from this compound, the electrochemical HOMO-LUMO gap was calculated from the first oxidation and reduction potentials. nsf.gov These calculations help rationalize the electronic transitions and charge transfer characteristics of the molecule. researchgate.net

Table 2: Electrochemical and Frontier Orbital Properties

| Property | Description/Value | Technique/Method | Reference |

|---|---|---|---|

| Oxidation Potential | +0.65 V (for aniline (B41778) units in a conjugate) | Square Wave Voltammetry (SWV) | rsc.org |

| HOMO Localization | Primarily on the N,N-dimethylaminophenyl moiety | DFT (B3LYP/6-31G) | nsf.gov |

| LUMO Localization | Typically on an electron-acceptor unit linked to the aniline fragment | DFT (B3LYP/6-31G) | nsf.gov |

| Key Electronic Feature | Strong electron-donating character | Cyclic Voltammetry, DFT | utexas.edunsf.gov |

Computational Chemistry and Theoretical Studies of 4 Ethynyl N,n Dimethylaniline

Density Functional Theory (DFT) and Hartree-Fock (HF) Calculations

Density Functional Theory (DFT) and Hartree-Fock (HF) calculations have been instrumental in modeling the properties of 4-Ethynyl-N,N-dimethylaniline. These computational techniques provide a framework for understanding the molecule's electronic behavior and predicting its characteristics.

Electronic Structure and Molecular Geometry Optimization

Theoretical calculations, primarily using DFT methods, have been employed to determine the optimized molecular geometry and electronic structure of this compound. semanticscholar.orgrsc.org These studies reveal a planar structure for the N,N-dimethylaniline moiety, which facilitates π-conjugation with the ethynyl (B1212043) group. The dimethylamino group acts as a strong electron donor, while the ethynyl group can function as a π-acceptor or a bridge to other molecular components. rsc.orgnih.gov The geometry of the molecule, particularly the planarity, is crucial for its electronic properties.

X-ray diffraction studies have provided experimental validation of the computed molecular structures, showing good agreement with theoretical predictions. For instance, a single-crystal X-ray analysis revealed a triclinic polymorph with a high number of molecules in the asymmetric unit (Z′ = 12) at low temperatures, which undergoes a reversible single-crystal-to-single-crystal phase transition. durham.ac.uk

HOMO-LUMO Gap Analysis and Charge Transfer Characterization

A key aspect of the computational analysis of this compound is the determination of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting HOMO-LUMO gap. rsc.orgacs.org The presence of the electron-donating dimethylamino group and the π-conjugated ethynyl group leads to a significant decrease in the HOMO-LUMO gap compared to unsubstituted benzene (B151609) or aniline (B41778). This reduced gap is indicative of the molecule's potential for facile electronic transitions and enhanced charge transfer characteristics. nih.gov

Computational studies have shown that the HOMO is typically localized on the electron-rich N,N-dimethylaniline portion of the molecule, while the LUMO is distributed across the ethynyl bridge and any attached acceptor groups. This spatial separation of the frontier molecular orbitals is a hallmark of intramolecular charge transfer (ICT) upon photoexcitation. The extent of this charge transfer can be tuned by modifying the acceptor group attached to the ethynyl moiety. smolecule.comresearchgate.net For example, when coupled with strong electron-accepting groups, the HOMO-LUMO gap is further reduced, leading to a red-shift in the absorption spectrum. rsc.org

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gaps

| Computational Method | Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| DFT (B3LYP) | 6-311++g(2df,p) | - | - | 2.79 (for a derivative) rsc.org |

| DFT (B3LYP) | TZVP | - | - | 3.7087 (for a derivative) analis.com.my |

Note: The values presented are for derivatives of this compound as found in the cited literature. The exact values for the parent compound may vary.

Prediction of Nonlinear Optical (NLO) Properties and Hyperpolarizability

The significant intramolecular charge transfer character of this compound and its derivatives makes them promising candidates for nonlinear optical (NLO) materials. Computational studies, often employing time-dependent DFT (TD-DFT) or Møller-Plesset perturbation theory (MP2), have been used to predict their first-order hyperpolarizability (β), a key parameter for second-order NLO applications. mq.edu.aunih.gov

These calculations have demonstrated that the hyperpolarizability is strongly dependent on the strength of the donor and acceptor groups and the length of the π-conjugated bridge. mq.edu.au The dimethylamino group serves as an effective donor, and when combined with a suitable acceptor through the ethynyl bridge, a large β value can be achieved. rsc.org For instance, derivatives of this compound incorporated into larger chromophores have shown significant two-photon absorption cross-sections, a property related to third-order NLO effects. researchgate.netmdpi.com Theoretical investigations have been crucial in guiding the design of new molecules with enhanced NLO properties. acs.orgmq.edu.au

Excited State Dynamics and Photophysical Processes

Understanding the behavior of this compound upon absorption of light is critical for its application in areas like organic light-emitting diodes (OLEDs) and fluorescent probes. Computational studies have provided deep insights into its excited-state dynamics and the pathways of energy dissipation.

Theoretical Investigation of Luminescence and Emission Pathways

Upon photoexcitation, molecules of this compound transition to an excited state. The subsequent relaxation to the ground state can occur through radiative (fluorescence) or non-radiative pathways. Theoretical studies have been employed to model these processes. nih.gov In derivatives of this compound, the emission properties are strongly influenced by the nature of the excited state. rsc.org

Computational models suggest that in many of its derivatives, emission occurs from an intramolecular charge transfer (ICT) state. nih.gov The energy and character of this ICT state are highly sensitive to the solvent polarity, leading to solvatochromic shifts in the emission spectra. In some cases, dual fluorescence has been observed, which is attributed to the existence of both a locally excited (LE) state and a twisted intramolecular charge-transfer (TICT) state. nih.gov Theoretical calculations help to elucidate the potential energy surfaces of these excited states and the barriers between them, providing a rationale for the observed luminescence behavior. nih.gov

Understanding Donor-Acceptor Electronic Coupling and Symmetry Breaking

In symmetrical molecules containing two this compound donor groups linked to a central acceptor, the phenomenon of excited-state symmetry breaking can occur. researchgate.net Upon photoexcitation, the initial delocalized excited state can relax into a state where the charge is localized on one of the donor-acceptor branches. researchgate.net

Theoretical studies have been crucial in understanding the factors that govern this symmetry breaking, such as solvent polarity and the electronic coupling between the donor units. rsc.org In nonpolar solvents, the excited state may remain delocalized, while in polar solvents, the stabilization of a dipolar state can drive the localization of the charge. researchgate.net Computational modeling of the electronic coupling between the donor and acceptor moieties helps to predict the likelihood and timescale of this symmetry-breaking charge transfer process. rsc.org This understanding is vital for the design of molecules for applications in artificial photosynthesis and molecular electronics.

Mechanistic Insights from Quantum Chemical Simulations

Quantum chemical simulations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the complex reaction mechanisms involving this compound. These computational studies provide a molecular-level understanding of reaction pathways, transition states, and the electronic factors governing reactivity.

A significant area of investigation has been the [2+2] cycloaddition-cycloreversion reaction between this compound (also referred to as 4-(N,N-dimethylamino)phenylacetylene) and electron-deficient olefins. researchgate.netsurrey.ac.uk Contrary to a concerted pathway, which is thermally disallowed by the Woodward-Hoffmann rules, computational studies support a stepwise mechanism. researchgate.net Detailed DFT calculations, specifically at the UB3LYP/6-31G(d) level, on the reaction with para-substituted benzylidenemalononitriles have provided a comprehensive picture of the reaction coordinate. surrey.ac.uk

The simulations reveal a bimolecular, two-barrier reaction mechanism. surrey.ac.uk The initial step is the nucleophilic attack of the terminal alkyne carbon of this compound onto the dicyanovinyl electrophile. researchgate.net This leads to the formation of a transient zwitterionic intermediate, which then undergoes ring closure to form a cyclobutene (B1205218) intermediate. researchgate.netsurrey.ac.uk For reactions with most para-substituted benzylidenemalononitriles in polar solvents, the first step—the formation of the zwitterionic intermediate—is the rate-determining step, which is consistent with experimentally observed second-order kinetics. researchgate.netsurrey.ac.uk

However, computational analysis also predicted a fascinating switch in the rate-determining step depending on the substituent on the electrophile. surrey.ac.uk For the reaction with unsubstituted 1,1-dicyanoethene, the calculations predicted that the final step, the cycloreversion (ring-opening) of the cyclobutene intermediate, would have the higher energy barrier. researchgate.netsurrey.ac.uk This prediction was experimentally validated by the successful isolation and X-ray characterization of the predicted dicyanocyclobutene intermediate, which underwent a facile, first-order cycloreversion upon heating to yield the final 1,1-dicyanobuta-1,3-diene product. surrey.ac.uk

The influence of substituents on the electrophile has been systematically studied. An increase in the electrophilicity of the dicyanovinyl group, achieved through electron-withdrawing substituents, accelerates the reaction by lowering the activation barrier. surrey.ac.uk

Table 1: Calculated Activation Free Energies for the Reaction of this compound with Substituted Dicyanovinyl Derivatives

| para-Substituent on Benzylidenemalononitrile | Calculated Activation Free Energy (ΔGcalc) | Rate-Determining Step |

| -NO₂ (nitro) | Lowest Barrier | Cycloaddition |

| -H (phenyl) | Intermediate Barrier | Cycloaddition |

| -N(CH₃)₂ (dimethylamino) | Highest Barrier | Cycloaddition |

| Unsubstituted (1,1-dicyanoethene) | N/A | Cycloreversion |

This table is generated based on qualitative descriptions from the cited research. surrey.ac.uk The study indicates a trend in barrier heights rather than providing specific numerical values in the abstract.

Further computational studies have explored other reaction types. In the context of dehydrogenative borylation catalyzed by Manganese(I), DFT calculations (PBE-D3/DEF2-SVP level) were used to understand the thermodynamics and kinetics of the process. rsc.org Although this compound itself was found to be unreactive under the studied catalytic conditions, the theoretical analysis for a model substrate (p-tolylacetylene) provided crucial mechanistic insights. rsc.org These calculations showed that while the hydroboration product is thermodynamically more favorable, the desired borylation product is kinetically favored in the presence of the catalyst. rsc.org

Table 2: Calculated Thermodynamic and Kinetic Data for Borylation vs. Hydroboration of an Alkyne

| Reaction Pathway | Free Energy (ΔG) (kcal mol⁻¹) | Activation Barrier (ΔG#) (kcal mol⁻¹) (Uncatalyzed) |

| Hydroboration | -39.4 | 36.7 |

| Borylation | -7.3 | 49.9 |

Data calculated at the PBE-D3/Def2-SVP level of theory for p-tolylacetylene. rsc.org

DFT and time-dependent DFT (TD-DFT) calculations have also been employed to understand the electronic structure of chromophores derived from this compound. nsf.govnih.gov These studies help to rationalize the outcomes of reactions, such as the cycloaddition-retroelectrocyclization (CARE) sequence with tetracyanoethylene (B109619) (TCNE), and to analyze the properties of the resulting donor-acceptor systems. nsf.govchemrxiv.org The strong electron-donating capability of the dimethylamino group, which raises the energy of the Highest Occupied Molecular Orbital (HOMO), is a key factor in the molecule's reactivity and its utility in forming materials with significant intramolecular charge-transfer (ICT) characteristics. nih.govsmolecule.com Computational models like the twisted intramolecular charge-transfer (TICT) state model have been used to explain the photophysical properties of its derivatives. nih.gov

Applications in Advanced Materials and Organic Electronics

Design and Synthesis of π-Conjugated Chromophores and Fluorophores

The extended π-conjugated system of 4-Ethynyl-N,N-dimethylaniline makes it a valuable component in the design of chromophores and fluorophores, which are molecules that absorb and emit light, respectively. beilstein-journals.org Its strong electron-donating nature significantly influences the electronic properties of the molecules it is incorporated into, leading to desirable optical characteristics.

Integration into Xanthene-Based Dyes and Aza-Boron-Dipyrromethene (BODIPY) Systems

Researchers have successfully integrated this compound into complex dye structures, such as xanthene-based dyes and aza-boron-dipyrromethene (BODIPY) systems, to create materials with enhanced optical properties. mdpi.commdpi.com In the synthesis of xanthene-based dyes, this compound is coupled with a xanthene core through a Sonogashira coupling reaction. mdpi.comresearchgate.net This creates donor-acceptor-donor type dyes that exhibit absorption in the far-red to near-infrared (NIR) region of the electromagnetic spectrum. mdpi.com

Similarly, in aza-BODIPY systems, the incorporation of this compound as an electron-donating moiety leads to intramolecular charge transfer from the dimethylaniline group to the aza-BODIPY core. mdpi.comresearchgate.net This charge transfer significantly influences the photophysical properties of the resulting compounds. researchgate.net

Enhancement of Two-Photon Absorption (TPA) Properties via Charge Transfer

A key application of this compound in these systems is the enhancement of two-photon absorption (TPA). TPA is a nonlinear optical process where a molecule simultaneously absorbs two photons, which is advantageous for applications such as high-resolution imaging and photodynamic therapy. The charge transfer characteristics of molecules containing this compound play a crucial role in improving their TPA cross-sections. researchgate.net

For instance, in aza-BODIPY compounds, the presence of the strong electron-donating this compound moiety, often in conjunction with other donors like triphenylamine (B166846), facilitates charge transfer and significantly increases the TPA cross-section. mdpi.comresearchgate.net Research has shown a direct correlation between the electron-donating strength of the substituent and the TPA cross-section, with a maximum value of 126 GM being achieved at a telecommunication wavelength of 1310 nm for an aza-BODIPY compound containing both triphenylamine and this compound. researchgate.net

Development of Conductive Polymers and Organic Semiconductors

The unique electronic properties of this compound also make it a valuable component in the development of conductive polymers and organic semiconductors. chemimpex.com These materials are at the forefront of next-generation electronic devices due to their potential for low-cost fabrication and mechanical flexibility.

Strategies for Tailoring Optoelectronic Properties in Thin Films

A significant area of research focuses on tailoring the optoelectronic properties of thin films made from polymers and small molecules containing this compound. By strategically designing the molecular structure, researchers can control properties such as the HOMO-LUMO energy levels, band gap, and charge carrier mobility. For example, the introduction of different electron-acceptor moieties into a polymer backbone containing this compound allows for the fine-tuning of the material's electrochemical and optoelectrochemical characteristics. researchgate.net

Furthermore, the formation of donor-acceptor complexes in thin films can be controlled. For instance, studies on hydrogen-bonded complexes containing N,N-dimethylaniline derivatives have demonstrated the ability to create redox gradients, which are crucial for efficient charge separation in organic photovoltaic devices. fau.eu The processing conditions of the thin films, such as the deposition technique and annealing temperature, also play a critical role in determining the final material properties and device performance. aps.orgacs.org

Advanced Sensors and Electronic Devices

The unique properties of materials derived from this compound have led to their application in a range of advanced sensors and electronic devices. chemimpex.com The ability to fine-tune the optical and electronic characteristics of these materials makes them suitable for specific functionalities.

For example, the fluorescence properties of some derivatives are sensitive to their environment, which can be exploited for sensing applications. N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline, a related compound, has been investigated for its use in the ratiometric detection of temperature variations. smolecule.com

In the realm of organic electronics, materials incorporating this compound are being explored for use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). uminho.ptresearchgate.net In OSCs, push-pull dyes containing an N,N-dimethylaniline donor connected to an acceptor through a π-conjugated spacer have shown promise as sensitizers in dye-sensitized solar cells. uminho.pt The efficient charge transfer and light-harvesting capabilities of these molecules are key to their performance in these devices. The development of push-pull chromophores with low oxidation potentials and low HOMO-LUMO gaps suggests their potential as advanced materials in molecular electronics. researchgate.net

Integration into Functional Devices (e.g., Dye-Sensitized Solar Cells)

This compound is a cornerstone component in the molecular engineering of organic dyes for Dye-Sensitized Solar Cells (DSSCs). In the typical Donor-π bridge-Acceptor (D-π-A) architecture of these dyes, the N,N-dimethylaniline unit serves as the primary electron donor (D). hep.com.cnmdpi.com The compound is integrated into the final dye structure, often through Sonogashira cross-coupling reactions, where the ethynyl (B1212043) group facilitates the connection to a π-conjugated bridge. uminho.ptrsc.org

This molecular design allows the dye, once anchored to a semiconductor surface like titanium dioxide (TiO₂), to perform the critical functions of light absorption and electron injection. Upon photoexcitation, an electron is transferred from the N,N-dimethylaniline donor, through the π-bridge, to the acceptor unit, which then injects the electron into the semiconductor's conduction band, initiating the flow of current. The strong electron-donating nature of the N,N-dimethylaniline group is crucial for achieving efficient charge separation and a broad absorption spectrum. hep.com.cnnih.gov

Researchers have successfully incorporated this compound into various classes of sensitizers for solar cells:

Push-Pull Organic Dyes: It is a common donor in metal-free organic dyes where it is linked to different π-spacers (like thiophene (B33073) or bithiophene) and acceptor groups (like cyanoacetic acid). uminho.ptrsc.org These dyes are noted for their high molar extinction coefficients and cost-effectiveness compared to traditional ruthenium-based sensitizers. mdpi.com

Porphyrin-Based Sensitizers: The compound has been used as a donor group attached to zinc porphyrin macrocycles. In a notable example, the LD14 porphyrin dye, which features a this compound donor, achieved an impressive power conversion efficiency (PCE) of 10.2%, demonstrating the effectiveness of this donor in high-performance sensitizers. nih.govfrontiersin.orgresearchgate.net

Perylene-Monoimide (PMI) Dyes: In the development of near-infrared (NIR) absorbing dyes, this compound has been attached to PMI cores, creating materials with good photovoltaic properties and the ability to convert low-energy light into electricity. rsc.org

The integration of this compound is fundamental to creating dyes that are efficient, stable, and synthetically accessible, driving progress in the field of DSSCs.

Influence of Molecular Architecture on Device Performance

The Role of the Ethynyl Spacer: The ethynyl group, inherent to this compound, is more than just a synthetic linker. It is a critical component of the π-bridge that influences the electronic properties of the entire molecule. rsc.org Its rigidity helps to create a more planar molecular structure, which enhances π-conjugation. This improved planarity promotes intramolecular charge transfer (ICT) from the donor to the acceptor and often leads to a higher molar extinction coefficient (ε), meaning the dye can absorb more light. acs.org For instance, the introduction of an ethynyl group into a D-A-π-A dye molecule (POZ-6) reduced the dihedral angle from 32° to 2°, boosting the PCE to 6.08% from 5.15% for the analogue without the ethynyl group (POZ-4). acs.org

Impact of π-Bridge and Acceptor Groups: The performance of a dye using this compound as the donor can be significantly altered by changing the π-bridge and acceptor. A study of push-pull dyes with an N,N-dimethylaniline donor demonstrated that a dye featuring an ethynyl-bithiophene spacer and a cyanoacetic acid acceptor (compound 7) yielded the highest PCE of 3.51% in the series. uminho.pt This was superior to a similar dye with a bithiophene spacer alone (compound 6, PCE = 2.42%), underscoring the benefit of the ethynyl group in the spacer.

| Dye Name/Reference | Donor Moiety | π-Bridge | Acceptor | PCE (%) | Jsc (mA·cm⁻²) | Voc (V) | Source |

|---|---|---|---|---|---|---|---|

| Compound 6 | N,N-dimethylaniline | 2,2'-bithiophene | Cyanoacetic acid | 2.42 | 5.33 | 0.65 | uminho.pt |

| Compound 7 | N,N-dimethylaniline | Ethynyl-2,2'-bithiophene | Cyanoacetic acid | 3.51 | 7.03 | 0.69 | uminho.pt |

| POZ-4 | Phenoxazine (similar donor strength) | Benzothiadiazole | Cyanoacrylic acid | 5.15 | 10.36 | 0.65 | acs.org |

| POZ-6 | Phenoxazine | Ethynyl-Benzothiadiazole | Cyanoacrylic acid | 6.08 | 12.95 | 0.68 | acs.org |

| Dye 4 | N,N-dimethylaniline | Cyclopentadithiophene | Cyanoacrylic acid | 5.7 | 13.7 | N/A | hep.com.cn |

| Dye 5 | Triphenylamine | Cyclopentadithiophene | Cyanoacrylic acid | 6.3 | 15.2 | N/A | hep.com.cn |

| LD14 | This compound | Zinc Porphyrin | Carboxyphenyl | 10.2 | N/A | N/A | nih.govfrontiersin.org |

These research findings collectively demonstrate that this compound is not merely a passive component but an active and influential building block. Its incorporation and the subsequent architectural modifications of the dye molecule are critical strategies for advancing the efficiency and performance of organic electronic devices.

Supramolecular Chemistry and Crystal Engineering with 4 Ethynyl N,n Dimethylaniline

Solid-State Phenomena

The specific packing of 4-Ethynyl-N,N-dimethylaniline molecules in the crystal lattice gives rise to fascinating phenomena that are observable in the solid state.

One of the most notable solid-state properties of this compound is its ability to undergo a reversible, single-crystal-to-single-crystal (SCSC) phase transition at low temperatures. rsc.orgworktribe.com This phenomenon was observed through variable-temperature X-ray diffraction studies. rsc.org

When a crystal of the compound is cooled to approximately 122.5 ± 2 K, it transitions from its room-temperature form (α-phase) to a low-temperature form (β-phase) without losing its single-crystal nature. rsc.orgworktribe.comrsc.org This transition is fully reversible upon warming. rsc.org Remarkably, both the α and β phases are triclinic and have nearly identical unit cell volumes. rsc.org The fundamental dodecameric molecular packing motif is retained during the phase transition, although it undergoes significant distortions. rsc.org This SCSC transition highlights the adaptability of the crystal lattice, which can accommodate the stresses of the phase change without fracturing. The transition was also confirmed by Differential Scanning Calorimetry (DSC) measurements, which showed a phase transition at 127 K. rsc.org

Interactive Table: Crystallographic Data for the Phase Transition of this compound

| Parameter | α-Phase (220 K) | β-Phase (120 K) |

| Crystal System | Triclinic | Triclinic |

| Space Group | P -1 | P -1 |

| a (Å) | 18.2204 | 18.100 |

| b (Å) | 19.0609 | 19.049 |

| c (Å) | 19.287 | 19.255 |

| α (°) | 105.18 | 105.11 |

| β (°) | 113.6 | 113.56 |

| γ (°) | 108.25 | 108.31 |

| Volume (ų) | 5220.5 | 5202.9 |

| Z' | 12 | 12 |

| Data sourced from Batsanov et al., 2006 and the Crystallography Open Database. rsc.orgcrystallography.net |

The optical properties of molecular materials are strongly dependent on how the constituent molecules are arranged in the solid state. The this compound molecule itself possesses characteristics suitable for optical applications, featuring an electron-donating dimethylamino group and an electron-withdrawing ethynyl (B1212043) group, which facilitates intramolecular charge transfer. mdpi.comresearchgate.net This electronic structure is foundational to its use as a building block in materials for nonlinear optics. researchgate.net

In the solid state, the aggregation of these molecules into dodecamers means their chromophores are held in close proximity and with specific orientations relative to one another. rsc.org This defined arrangement is expected to significantly influence the bulk optical properties. For instance, the cofacial or head-to-tail arrangement of chromophores in aggregates can lead to phenomena such as:

Excimer or Exciplex Emission: The formation of an electronically excited complex between adjacent molecules, often resulting in a broad, unstructured, and red-shifted emission compared to the molecule in solution. researchgate.net

J- or H-aggregation: Depending on the geometry, aggregation can lead to sharp, red-shifted (J-aggregate) or blue-shifted (H-aggregate) absorption bands.

Studies on related systems have shown that controlling intermolecular interactions and preventing fluorescence quenching during self-assembly is crucial for developing efficient solid-state emitters. researchgate.net While specific studies detailing the fluorescence behavior of the this compound dodecamers are limited, the well-defined supramolecular structure implies that its solid-state photophysical properties are a direct consequence of this unique molecular packing. rsc.orgdurham.ac.uk

Bioconjugation and Biological Probe Development

Application in Biochemical Systems

The properties of 4-Ethynyl-N,N-dimethylaniline have been harnessed for various applications in the study of biochemical systems, particularly in neurodegenerative disease research and the design of targeted probes.

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathology of Alzheimer's disease. biorxiv.orgrsc.org Small molecules that can modulate this aggregation process are of significant therapeutic interest. biorxiv.orggoogle.com this compound has been incorporated into novel compounds designed to inhibit Aβ aggregation. biorxiv.org

For instance, a naphthalene (B1677914) monoimide derivative functionalized with this compound, named TGR63, has shown to be a potent modulator of Aβ42 aggregation. biorxiv.org This compound was found to reduce the toxicity associated with Aβ aggregates in cellular models. biorxiv.orgresearchgate.net The design of TGR63 involved fine-tuning the hydrophobicity of the core structure by incorporating the electron-rich this compound moiety. biorxiv.org This strategic modification contributed to the compound's ability to inhibit the formation of toxic Aβ species. biorxiv.orgresearchgate.net

| Compound | Key Feature | Effect on Aβ42 Aggregation |

| TGR63 | Naphthalene monoimide with this compound | Potent modulator, inhibits formation of toxic species |

This table summarizes the role of a this compound-containing compound in Aβ aggregation research.

The fluorescent properties and reactive ethynyl (B1212043) group of this compound make it a valuable building block for creating targeted biological probes. These probes can be used for imaging and sensing applications in living cells. rsc.orgeduhk.hkscielo.org.mx

Researchers have synthesized two-photon absorption (TPA) chromophores using this compound. rsc.orgeduhk.hk These chromophores, when excited with near-infrared light, emit fluorescence and can be used for bio-imaging. rsc.orgeduhk.hk For example, certain thiophene-based TPA probes incorporating this compound have been shown to selectively stain the cytoplasm and lysosomes in living cells. rsc.org The electron-donating nature of the dimethylaniline group enhances the photophysical properties of these probes. researchgate.net

Furthermore, the ethynyl group provides a site for further conjugation, allowing these probes to be attached to specific biomolecules for targeted delivery and imaging. The ability to participate in reactions like the Sonogashira coupling allows for the creation of more complex and specific probes for various biological targets. nii.ac.jp

| Probe Type | Key Feature | Application |

| Thiophene-based TPA | Contains this compound | Live cell imaging, staining of cytoplasm and lysosomes |

| Aza-BODIPY derivatives | Contains this compound | Enhanced two-photon absorption properties |

This table highlights the application of this compound in the design of biological probes.

Structure Property Relationships and Design Principles

Influence of Substituent Effects on Electronic and Optical Properties

The electronic and optical characteristics of molecules derived from 4-ethynyl-N,N-dimethylaniline are profoundly influenced by the interplay of its constituent parts and any additional functional groups incorporated into the final structure. The strong electron-donating N,N-dimethylamino group and the π-conducting ethynyl (B1212043) spacer are primary determinants of the molecule's behavior. nsf.gov

A prevalent strategy in the design of advanced functional materials is the "donor-acceptor" (D-A) or "push-pull" approach, where electron-donating and electron-accepting moieties are linked within the same molecule. researchgate.netosti.gov In this context, this compound serves as a potent electron donor. researchgate.netacs.org

The N,N-dimethylamino group is a strong electron-donating substituent that significantly increases the energy of the highest occupied molecular orbital (HOMO) of the system. researchgate.net When this donor unit is connected to an electron-acceptor, such as 2,1,3-benzothiadiazole, it creates a D-A structure with a reduced HOMO-LUMO gap. researchgate.net This reduction in the energy gap is critical as it directly influences the molecule's absorption and emission properties, often shifting them to longer wavelengths. nsf.govresearchgate.net The strength of the donor group is a key variable; for instance, the N,N-dimethylaniline group is recognized as a stronger π-donating group than donors like anisole (B1667542) or carbazole, which can lead to distinct photophysical outcomes in the final D-A compound. nsf.gov In a series of xanthene-based dyes, the electron transfer strength of the donor was found to control the maximum absorption wavelength (λmax), with strong donors like N,N-dimethylaniline pushing absorption toward the near-infrared (NIR) region. nsf.gov

| Dye ID | Donor Group | Absorption Max (λmax, nm) |

|---|---|---|

| Dye 1 | Anisole | 564 |

| Dye 2 | N,N-dimethylaniline | 605 |

| Dye 3 | N,N-diphenylaniline | 590 |

| Dye 4 | Carbazole | 561 |

Fine-tuning of molecular properties can be achieved by strategically altering the steric and electronic environment of the core this compound structure.

Electronic Tuning is accomplished by modifying or replacing the key functional groups. The strong electron-donating character of the dimethylamino group makes the aromatic ring electron-rich. This can be contrasted with analogues where the dimethylamino group is replaced by other substituents. For example, replacing it with a methoxy (B1213986) group (as in 4-ethynylanisole) results in a weaker electron-donating effect and less pronounced charge-transfer capabilities. Conversely, replacing the ethynyl group with electron-withdrawing substituents like fluorine or chlorine decreases the electron density on the aromatic ring and reduces its nucleophilicity compared to this compound. In more complex systems like synthetic bacteriochlorins, the symmetric or asymmetric placement of the (4-ethynyl-N,N-dimethylanilino) group on the macrocycle allows for precise control over the molecule's static dipole moment, a key parameter in quantum information science applications. osti.govacs.org

Steric Tuning involves the introduction of bulky groups that can influence the molecule's conformation and intermolecular interactions. For example, introducing methyl groups at the 2 and 6 positions of the aniline (B41778) ring (adjacent to the amine) increases steric hindrance. This steric bulk can disrupt the planarity of the molecule, potentially reducing the efficiency of π-conjugation between the dimethylamino group and the aromatic ring, which in turn affects the optical properties. Similarly, the photochromic switching behavior of certain N,C-chelate four-coordinate organoboron compounds can be influenced by both the steric and electronic nature of the incorporated alkyne, with this compound being a potential candidate for such systems. google.com

| Compound | Key Substituent | Electronic Effect of Substituent | Impact on Properties |

|---|---|---|---|

| This compound | –C≡CH | π-conducting | Enables strong charge-transfer capabilities when paired with the –N(CH₃)₂ group. |

| 4-Fluoro-N,N-dimethylaniline | –F | Electron-withdrawing | Reduces electron density and nucleophilicity of the ring. |

| 4-Chloro-N,N-dimethylaniline | –Cl | Moderately electron-withdrawing | Slows demethylation reactions compared to unsubstituted N,N-dimethylaniline. |

| 4-Iodo-N,N-dimethylaniline | –I | Weakly electron-withdrawing | Heavy atom effect enhances spin-orbit coupling, useful in photophysical studies. |

Rational Design of New Functional Molecules for Specific Applications

The well-understood structure-property relationships of this compound make it an exemplary building block for the rational design of new functional molecules tailored for specific, high-performance applications. researchgate.net Its utility lies in its dual functionality: the dimethylamino group acts as a reliable and potent electron donor, while the terminal alkyne provides a reactive handle for incorporation into larger π-conjugated systems via robust and efficient coupling reactions, most notably the Sonogashira coupling. nsf.govresearchgate.netsigmaaldrich.comnsf.gov

This design principle is widely exploited in the creation of optical materials and dyes . By coupling this compound with various electron-accepting cores, researchers can systematically tune the absorption and emission properties across the visible spectrum and into the near-infrared (NIR). nsf.govrsc.org For instance, D-A-D fluorophores based on a fluorinated benzothiadiazole acceptor and this compound donors have been synthesized, exhibiting bright red emission and low cytotoxicity, making them promising candidates for cellular bioimaging. rsc.org The goal in these designs is often to engineer a small HOMO-LUMO gap to achieve long-wavelength absorption and emission. researchgate.net

In the field of nonlinear optics (NLO) , molecules with large third-order nonlinear absorption are highly sought after. The strong intramolecular charge-transfer (ICT) character that can be established by linking the this compound donor to a suitable acceptor results in materials with significant NLO properties. researchgate.net

Furthermore, this compound is a component in the design of materials for organic electronics , including organic light-emitting diodes (OLEDs) and organic solar cells, where tuning the energy levels of the materials is paramount for efficient device performance. researchgate.netresearchgate.net It has also been used as a precursor in the synthesis of more complex molecular architectures, such as porphyrin derivatives and polymer-dispersed liquid crystal films, demonstrating its versatility in advanced materials synthesis. sigmaaldrich.comresearchgate.net The ability to predictably control photophysical properties through its incorporation makes this compound a cornerstone in the molecular engineer's toolbox.

| Compound ID | Donor Unit | Acceptor Unit | Absorption Max (λabs, nm) in THF | Emission Max (λem, nm) in THF | Fluorescence Quantum Yield (ΦF) in THF |

|---|---|---|---|---|---|

| 3m | This compound | Fluorinated Benzothiadiazole | 496 | 636 | 0.45 |

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of 4-Ethynyl-N,N-dimethylaniline and its derivatives is a cornerstone for its application. While established methods like the Sonogashira coupling are widely used, future research is geared towards more efficient, sustainable, and versatile synthetic strategies.

A primary synthetic route involves the Sonogashira coupling of a halogenated N,N-dimethylaniline, such as 4-iodo-N,N-dimethylaniline, with a protected acetylene (B1199291) derivative like trimethylsilylacetylene (B32187). This reaction is typically catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride, in the presence of a copper(I) co-catalyst. An alternative approach involves the alkylation of 4-ethynylaniline (B84093) with methyl iodide, using a base like cesium carbonate. oup.com Another reported method is the palladium-catalyzed hydroalkynylation of this compound itself, leading to the formation of (E)-1,3-enynes. rsc.org

Future explorations are likely to focus on developing novel catalytic systems that offer higher yields, lower catalyst loadings, and the use of greener solvents. Research into ligand development for palladium catalysts is ongoing to enhance reaction efficiency and selectivity. researchgate.netwhiterose.ac.uk Furthermore, exploring metal-free catalytic systems or photocatalytic approaches could provide more environmentally friendly synthetic pathways. researchgate.net The direct silylation of terminal alkynes is another area of interest, which can be achieved using agents like trimethylsilyl (B98337) chloride in the presence of a strong base. smolecule.com

| Starting Material(s) | Key Reagents and Catalysts | Product | Reported Yield | Reference(s) |

| 4-iodo-N,N-dimethylaniline, trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI, triethylamine (B128534) | This compound | 60-75% | |

| 4-ethynylaniline, methyl iodide | Cesium carbonate | This compound | ~31% | oup.com |

| 4-bromo-N,N-dimethylaniline, acetylene derivative | Palladium catalyst | N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline | Not specified | smolecule.com |

| This compound | Oxime palladacycle, imidazolinium ligand | (E)-1,3-enyne dimer | 55-79% | rsc.org |

| Triazide, this compound | CuBr, DIPEA | Tri-Click this compound (TC7) | Not specified | chalmers.se |

Advanced Applications in Optoelectronics and Nanoscience

The electron-donating dimethylamino group and the π-conjugated ethynyl (B1212043) group make this compound a compelling component for materials with interesting optical and electronic properties. Its incorporation into larger molecular architectures has shown significant promise for applications in optoelectronics and nanoscience.

In the realm of optoelectronics, this compound is utilized as a building block for "push-pull" dyes, where it acts as the electron donor. uminho.pt These dyes are crucial for applications such as dye-sensitized solar cells. uminho.pt Furthermore, its derivatives have been investigated for their nonlinear optical (NLO) properties, which are enhanced by charge transfer within the molecule. researchgate.netresearchgate.netmdpi.com For instance, incorporating it into aza-boron-dipyrromethene (aza-BODIPY) compounds has been shown to increase two-photon absorption cross-sections, which is beneficial for applications in telecommunications. researchgate.netresearchgate.netmdpi.com